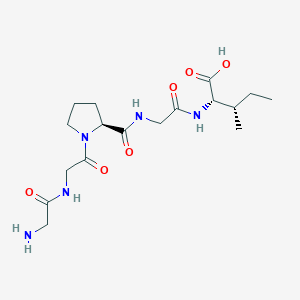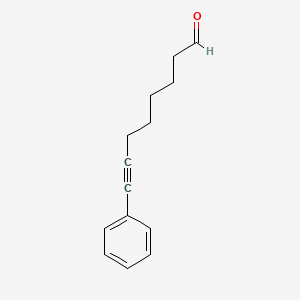
8-Phenyloct-7-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Phenyloct-7-ynal is an organic compound characterized by the presence of a phenyl group attached to an octynal chain. This compound is of interest due to its unique structure, which combines an alkyne and an aldehyde functional group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyloct-7-ynal typically involves the reaction of phenylacetylene with an appropriate aldehyde under controlled conditions. One common method involves the use of nickel catalysts, such as Ni(COD)2, in the presence of DPEphos and triethylborane. The reaction is carried out in a solvent mixture of tetrahydrofuran (THF) and methanol at elevated temperatures (around 50°C) for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures and environmental considerations are also critical in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Phenyloct-7-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3)
Major Products Formed:
Oxidation: 8-Phenyloctanoic acid
Reduction: 8-Phenyloct-7-enal or 8-Phenyloctane
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
8-Phenyloct-7-ynal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-Phenyloct-7-ynal depends on its specific application. In chemical reactions, the alkyne and aldehyde groups provide reactive sites for various transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets can vary based on the context of use .
Vergleich Mit ähnlichen Verbindungen
8-Phenyloct-2-en-7-ynal: Shares a similar structure but with a different position of the double bond.
8-(2-(chloromethyl)phenyl)oct-7-ynal: Contains a chloromethyl group, offering different reactivity and applications.
Uniqueness: 8-Phenyloct-7-ynal is unique due to its combination of an alkyne and aldehyde functional group, which provides versatility in synthetic applications. Its structure allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
823785-59-7 |
|---|---|
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
8-phenyloct-7-ynal |
InChI |
InChI=1S/C14H16O/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-13H,1-4,9H2 |
InChI-Schlüssel |
JTUSBODRZLTOGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


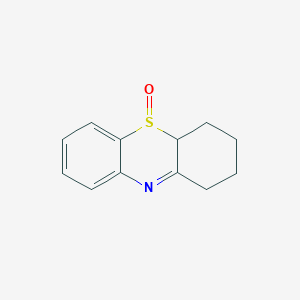
![Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl-](/img/structure/B14222768.png)
![Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14222786.png)

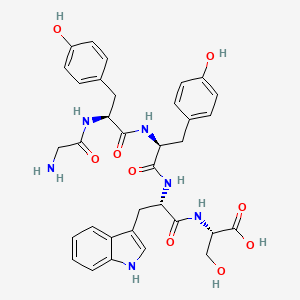
![Acetamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14222807.png)
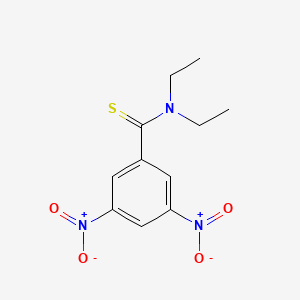
![2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole](/img/structure/B14222822.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)
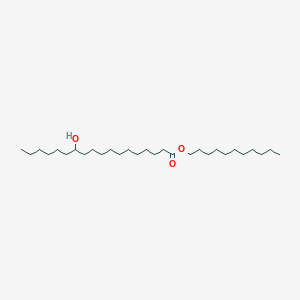

![Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B14222841.png)
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane](/img/structure/B14222848.png)
